molecular formula C17H11Cl2F3N4O2 B2508772 1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-27-9

1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2508772
CAS No.: 338398-27-9
M. Wt: 431.2
InChI Key: JRULGJFFLAPDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, trifluoromethoxy, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring One common approach is the reaction of 2,4-dichlorophenyl hydrazine with a suitable carboxylic acid derivative under acidic conditions to form the triazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro groups can be oxidized to form chloro derivatives.

  • Reduction: The compound can be reduced to remove oxygen-containing groups.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Chloro derivatives such as dichlorophenols.

  • Reduction: Reduced forms of the compound, potentially leading to the removal of functional groups.

  • Substitution: Substituted triazoles with different substituents on the ring.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.

  • Industry: Its unique properties may be useful in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another compound with a dichlorophenyl group and a heterocyclic ring.

  • 2,4-Dichlorophenol: A simpler chlorinated phenol derivative.

Uniqueness: 1-(2,4-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide stands out due to its combination of multiple functional groups and the presence of the triazole ring, which provides unique chemical reactivity and potential biological activity.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and potential industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O2/c1-9-23-15(25-26(9)14-7-2-10(18)8-13(14)19)16(27)24-11-3-5-12(6-4-11)28-17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRULGJFFLAPDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.